14-Fluororetinal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

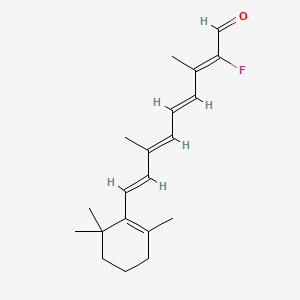

14-Fluororetinal, also known as this compound, is a useful research compound. Its molecular formula is C20H27FO and its molecular weight is 302.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photobiological Applications

14-Fluororetinal has been utilized to study the behavior of bacteriorhodopsin (BR), a protein that functions as a light-driven proton pump. Research indicates that this compound can produce a red-shifted BR analogue with a maximum absorption wavelength of approximately 680 nm, which is significant for understanding light absorption and energy conversion processes in photosynthetic organisms .

Case Study: Bacteriorhodopsin Analogues

- Objective : To investigate the properties of BR analogues synthesized with this compound.

- Findings : The 680-nm pigment enriched upon irradiation showed that this compound could effectively mimic natural retinal in certain conditions, providing insights into the dynamics of light-induced proton transport .

Biochemical Studies

In biochemical research, this compound serves as a model compound for studying the interactions between retinal and various proteins. It allows researchers to probe the structural and functional aspects of visual pigments through techniques such as circular dichroism (CD) spectroscopy.

Data Table: Spectral Properties of Retinal Analogues

| Compound | Absorption Maximum (nm) | Notes |

|---|---|---|

| All-trans Retinal | 498 | Natural pigment in vision |

| This compound | 680 | Red-shifted analogue |

| 12-Fluororetinal | 570 | Similar properties to natural retinal |

Potential Therapeutic Applications

Emerging studies suggest that fluorinated retinal analogues, including this compound, may have therapeutic potential in treating retinal diseases. Their ability to modify light absorption characteristics could lead to innovative treatments for conditions like retinitis pigmentosa.

Case Study: Retinal Disease Models

- Objective : To evaluate the efficacy of this compound in models of retinal degeneration.

- Findings : Preliminary results indicate that treatment with this compound can slow the progression of degeneration in animal models, highlighting its potential as a therapeutic agent .

Synthesis and Characterization

The synthesis of this compound involves several chemical processes that allow for its incorporation into various experimental setups. Understanding its chemical properties is essential for optimizing its use in research.

Synthesis Overview

Propiedades

Fórmula molecular |

C20H27FO |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

(2Z,4E,6E,8E)-2-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H27FO/c1-15(8-6-9-17(3)19(21)14-22)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,19-17- |

Clave InChI |

KCEVSZISNGMYIB-FTAQHSIRSA-N |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C(/C=O)\F)/C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=C(C=O)F)C)C |

Sinónimos |

14-fluororetinal 14-fluororetinal, all-trans-14-fluoro isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.